molecular formula C18H15NO2 B390064 2-methoxy-N-naphthalen-2-ylbenzamide CAS No. 415692-30-7

2-methoxy-N-naphthalen-2-ylbenzamide

Cat. No.: B390064
CAS No.: 415692-30-7
M. Wt: 277.3g/mol
InChI Key: QZWSNIKNODRGIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-naphthalen-2-ylbenzamide is an organic compound with the molecular formula C18H15NO2 It is a benzamide derivative, characterized by the presence of a methoxy group attached to the benzene ring and a naphthyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-naphthalen-2-ylbenzamide typically involves the reaction of 2-methoxybenzoic acid with 2-naphthylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions generally include a solvent such as dichloromethane (DCM) and a temperature range of 0°C to room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-naphthalen-2-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 2-hydroxy-N-(2-naphthyl)benzamide.

    Reduction: Formation of 2-methoxy-N-(2-naphthyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-methoxy-N-naphthalen-2-ylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-naphthalen-2-ylbenzamide involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be due to its ability to inhibit bacterial cell wall synthesis or disrupt bacterial membrane integrity. Its antioxidant activity may involve scavenging free radicals and chelating metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-naphthalen-2-ylbenzamide is unique due to the presence of both the methoxy and naphthyl groups, which contribute to its distinct chemical and biological properties. These structural features may enhance its potential as a therapeutic agent and its versatility in various chemical reactions .

Properties

CAS No.

415692-30-7

Molecular Formula

C18H15NO2

Molecular Weight

277.3g/mol

IUPAC Name

2-methoxy-N-naphthalen-2-ylbenzamide

InChI

InChI=1S/C18H15NO2/c1-21-17-9-5-4-8-16(17)18(20)19-15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3,(H,19,20)

InChI Key

QZWSNIKNODRGIM-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=CC=CC=C3C=C2

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=CC=CC=C3C=C2

solubility

3.2 [ug/mL]

Origin of Product

United States

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